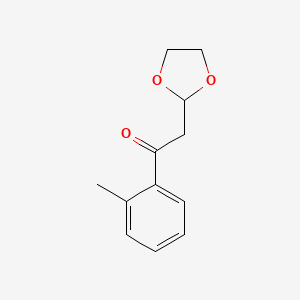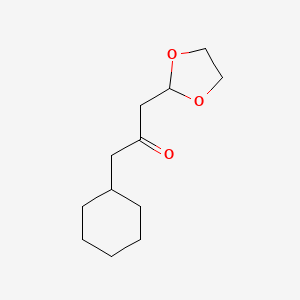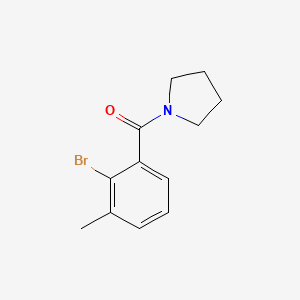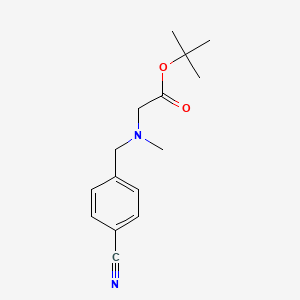![molecular formula C12H22N2O2 B1400307 cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole CAS No. 1221439-83-3](/img/structure/B1400307.png)
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Descripción general
Descripción
“Cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole” is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl (3aR,5r,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate" . The InChI code is "1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9+,10-;" .Aplicaciones Científicas De Investigación
1. Novel Approaches to Functionalized Pyrroles
A palladium iodide-catalyzed approach presents a novel method to create functionalized pyrroles. This method utilizes N-Boc-1-amino-3-yn-2-ols in alcoholic solvents under specific conditions, leading to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. This process can be applied to various diastereomeric N-Boc-3-amino-2-methyldec-5-yn-4-ols, with no significant difference in reactivity observed between diastereomers (Gabriele et al., 2012).
2. Application in Natural Product Synthesis
Partial reduction of N-Boc pyrroles has been explored to provide stereoselective routes to disubstituted pyrrolines. This method has been instrumental in the synthesis of natural products like omuralide, achieved in 13 steps with good selectivity and yield. This chemistry highlights the versatility of N-Boc pyrroles in synthesizing complex natural products (Donohoe & Thomas, 2007).
3. Synthesis of Constrained Bicyclic Analogues
A new route into hexahydro-cyclopenta[b]pyrrole-cis-3a,6-diols has been developed for synthesizing constrained bicyclic analogues of pyrrolidine azasugars. This synthesis combines conformational biasing with transition state charge mimicry, offering potential applications in the development of transition state analog inhibitors (Sun, Abboud & Horenstein, 2005).
4. Conformational Analysis in Peptides
Studies have shown that the incorporation of certain proline analogs, such as 4-tert-butylprolines, can significantly influence the puckering and conformation of the pyrrolidine ring in peptides. This has implications for understanding and manipulating peptide structure and function (Koskinen et al., 2005).
5. Modular Syntheses of Enantiopure Compounds
A method for the preparation of enantiopure 5-cis-substituted prolinamines starting from l-pyroglutamic acid has been developed. This approach, which offers flexibility in the synthesis of these compounds, is significant for producing a wide range of enantiopure compounds with potential applications in various fields (Prause et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIUHWPQGIBSS-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole | |
CAS RN |
863600-81-1 | |
| Record name | (3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



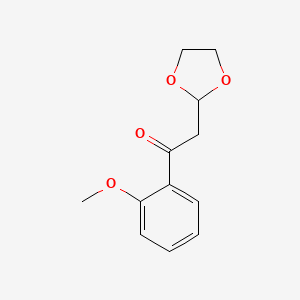
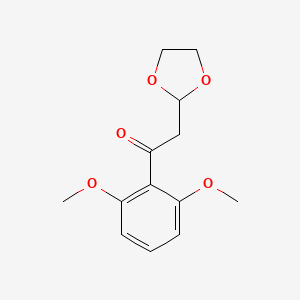


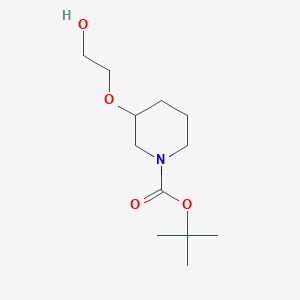
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
